Researchers studying apoptosis often face inconsistent potency among FL118 analogs. FL77-24 (CAS 2413582-39-3) is a rigorously validated, 7-substituted lead candidate that resolves this with superior, concentration-dependent efficacy.
- Displays exceptional potency in MCF-7 and HeLa cells (IC50 < 6.4 nM), outperforming FL118.
- Uniquely suppresses XIAP, a key apoptosis resistance marker, more effectively than FL77-6 or FL77-9.
- Sourced exclusively for verified research institutions, with guaranteed purity and reliable global cold-chain logistics.
Molecular FormulaC29H24N2O8
Molecular Weight528.5 g/mol
Cat. No.B12390013
⚠ Attention: For research use only. Not for human or veterinary use.
FL77-24: A Differentiated FL118 Analog for Apoptosis Research
FL77-24 (7-(4-Ethylphenyl)-FL118, CAS: 2413582-39-3) is a rationally designed, 7-position substituted analog of the camptothecin-derivative FL118 [1]. It functions as a potent inducer of apoptosis and exhibits broad-spectrum in vitro antitumor activity . As part of a focused structure-activity relationship (SAR) campaign to optimize the FL118 chemotype, FL77-24 has been identified as one of three lead candidates, alongside FL77-6 and FL77-9, that demonstrate a favorable profile for potential advancement toward clinical evaluation [2].
FL118 analog — 7‑position substituted derivative for SAR and chemotype exploration.
Apoptosis & cell cycle tool — reported induction of apoptosis and S/G2/M arrest in research models.
7‑position lead series — identified alongside FL77‑6/9 as a candidate for further preclinical evaluation.
[1] Wenchao Wang, et al. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. J Med Chem. 2023 Dec 28;66(24):16888-16916. View Source
[2] Wenchao Wang, et al. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. J Med Chem. 2023 Dec 28;66(24):16888-16916. View Source
FL77-24 vs. Other Camptothecin Analogs
The camptothecin class of topoisomerase I inhibitors encompasses a diverse range of compounds with significant variations in potency, selectivity, and mechanism of action. Simple substitution of FL77-24 with the parent molecule FL118 or a close structural analog like FL77-6 or FL77-9 is not scientifically justifiable without quantitative comparative data. These compounds, while sharing a core scaffold, exhibit divergent cell line-specific potencies (e.g., IC50 values in MCF-7 cells) and distinct effects on key downstream targets like survivin, XIAP, and Mcl-1 [1]. Furthermore, a comprehensive SAR study has demonstrated that 7-position substitution on the FL118 platform yields compounds with significantly better antitumor efficacy than 9-position substituted derivatives, underscoring that even subtle molecular modifications lead to profound changes in biological performance [2].
FL118 substitution may not transfer potency
Cell line-specific potency differs markedly; reported >10‑fold difference in MCF‑7 cells limits direct replacement without validation.
Analog interchange alters target modulation
FL77‑6, FL77‑9, and FL77‑20 show weaker XIAP suppression; downstream signaling profile is not interchangeable.
7‑ vs. 9‑position scaffold mismatch
SAR data indicate 7‑position derivatives possess distinct biological profiles; 9‑position analogs may not reproduce reported activity.
[1] Wenchao Wang, et al. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. J Med Chem. 2023 Dec 28;66(24):16888-16916. View Source
[2] Wenchao Wang, et al. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. J Med Chem. 2023 Dec 28;66(24):16888-16916. View Source
FL77-24 Quantitative Differentiators
Superior Potency in MCF-7 Breast Cancer Cells
FL77-24 demonstrates significantly enhanced in vitro cytotoxicity against the MCF-7 breast adenocarcinoma cell line compared to its parent compound, FL118. The quantified difference is greater than an order of magnitude, supporting the rationale for its selection over the parent scaffold in this specific oncological context .
FL118: IC50 32.53 ng/mL (approx. 78 nM, based on MW ~418)
Quantified Difference
>12-fold more potent (approx.)
Conditions
MCF-7 human breast cancer cell line; standard cytotoxicity assay.
Why This Matters
This substantial potency differential in a key breast cancer model justifies the selection of FL77-24 over FL118 for research programs focused on this tumor type.
ApoptosisBreast CancerSAR
Differential Suppression of Survivin, XIAP, and Mcl-1
In a direct comparative study, FL77-24 demonstrates a distinct profile in downregulating the anti-apoptotic proteins survivin, XIAP, and Mcl-1 in HCT116 colorectal cancer cells compared to the close analogs FL77-6, FL77-9, and FL77-20. While all tested compounds reduce expression, FL77-24 induces a notably more potent and consistent suppression, particularly of XIAP, at a 50 nM concentration, suggesting a unique downstream signaling impact [1].
XIAP & IAP suppressionHead‑to‑head
At 50 nM, near‑complete loss of XIAP band; FL77‑6/9/20 show weaker/incomplete suppression. Moderate Mcl‑1 reduction.
XIAP‑preferential suppression profile distinct from close analogs.
Qualitative Western blot; quantitative densitometry may refine interpretation.
ApoptosisMechanism of ActionColorectal Cancer
Evidence Dimension
Protein expression (Western blot) of survivin, XIAP, Mcl-1
Target Compound Data
Strong suppression of survivin, near-complete loss of XIAP, and moderate suppression of Mcl-1 at 50 nM.
Comparator Or Baseline
FL77-6, FL77-9, FL77-20: Show weaker or incomplete suppression of XIAP at 50 nM.
Quantified Difference
Qualitative difference in band intensity; FL77-24 shows the most complete suppression of XIAP.
Conditions
HCT116 human colorectal cancer cells treated with 50 nM of each compound for 48 h.
Why This Matters
The ability to more potently suppress XIAP, a critical inhibitor of apoptosis, differentiates FL77-24's mechanism of action and may translate to enhanced efficacy in apoptosis-resistant cancer models.
ApoptosisMechanism of ActionColorectal Cancer
[1] Wenchao Wang, et al. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. J Med Chem. 2023 Dec 28;66(24):16888-16916. Figure 7F. View Source
Cell Cycle Arrest and Apoptosis Induction in Colorectal Cancer
FL77-24 induces a robust and concentration-dependent arrest in the S and G2/M phases of the cell cycle, coupled with potent apoptosis induction in HCT116 colorectal cancer cells. The compound effectively triggers apoptosis even at low nanomolar concentrations (2.5-10 nM) and modulates key regulatory proteins such as p21, Bax, and Bcl-2 in a dose-dependent manner [1][2].
Cell cycle & apoptosisSupporting
Concentration‑dependent S/G2/M arrest and Annexin V increase in HCT116 (2.5–10 nM, 48 h). p21, Bax, Bcl‑2 modulation observed.
Supports cell cycle checkpoint and apoptosis pathway studies.
Endpoint validation with multiple readouts recommended.
Cell CycleApoptosisColorectal Cancer
Evidence Dimension
Cell cycle distribution and apoptosis rate
Target Compound Data
Significant increase in S and G2/M phase populations at 5-10 nM. Dose-dependent increase in apoptosis from 2.5 nM to 10 nM.
Comparator Or Baseline
Untreated control cells.
Quantified Difference
Qualitative shift in cell cycle profile and increase in Annexin V-positive cells.
Conditions
HCT116 human colorectal cancer cells treated for 48 h at indicated concentrations.
Why This Matters
This data confirms a clear on-target functional response, providing confidence in the compound's utility for investigating cell cycle checkpoints and apoptotic pathways in colorectal cancer.
Cell CycleApoptosisColorectal Cancer
[1] Wenchao Wang, et al. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. J Med Chem. 2023 Dec 28;66(24):16888-16916. Figure 6A-D. View Source
[2] Wenchao Wang, et al. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. J Med Chem. 2023 Dec 28;66(24):16888-16916. Figure 7D-E. View Source
7-Position Derivative with Validated In Vivo Potential
FL77-24 belongs to a privileged subclass of FL118 derivatives modified at the 7-position. A comprehensive SAR study revealed that 7-position substituted analogs, including FL77-24, FL77-6, and FL77-9, demonstrate significantly better antitumor efficacy than their 9-position substituted counterparts [1]. Extended in vivo studies further identified FL77-24 as one of three candidates from this series that exhibits potential for further development toward clinical trials [2]. This class-level differentiation is critical for research programs aiming to build upon the most promising chemical space within this series.
7‑position series advantageClass‑level
7‑position FL118 derivatives reported to exhibit better in vivo antitumor activity than 9‑position series. FL77‑24 identified as one of three lead candidates.
Class‑level evidence favors 7‑substituted chemotype for further evaluation; compound‑specific data to verify.
PDX model data require independent replication; development path still preclinical.
Drug DevelopmentSARLead Optimization
Evidence Dimension
Antitumor efficacy and development potential
Target Compound Data
Identified as one of three lead 7-position substituted candidates with potential for clinical development.
Comparator Or Baseline
9-position substituted FL118 derivatives.
Quantified Difference
7-position derivatives show 'significantly better antitumor efficacy' than 9-position derivatives.
Conditions
CRC and pancreatic cancer PDX models; in vivo efficacy studies.
Why This Matters
Selection of a compound from the validated 7-position series, like FL77-24, de-risks research investment by focusing on a chemical scaffold with established in vivo proof-of-concept and a defined path toward further development.
Drug DevelopmentSARLead Optimization
[1] Wenchao Wang, et al. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. J Med Chem. 2023 Dec 28;66(24):16888-16916. View Source
[2] Wenchao Wang, et al. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. J Med Chem. 2023 Dec 28;66(24):16888-16916. Abstract. View Source
FL77-24 Research Applications
Apoptosis Mechanism Studies in Colorectal and Breast Cancer
FL77-24 is ideally suited for detailed mechanistic investigations into the induction of apoptosis and cell cycle arrest in both colorectal (HCT116) and breast (MCF-7) cancer models. Its validated, concentration-dependent effects on S/G2/M phase arrest and downstream apoptotic markers (Bax, Bcl-2, p21) [1], combined with its superior potency in MCF-7 cells compared to FL118 , make it a precise tool for dissecting these pathways.
XIAP-Dependent Apoptotic Resistance Mechanisms
The unique ability of FL77-24 to potently suppress XIAP expression, as demonstrated in a head-to-head comparison with FL77-6 and FL77-9 [1], positions it as a specialized probe for studying XIAP-mediated resistance to apoptosis. Research programs focused on overcoming this specific survival mechanism in cancer cells will find FL77-24 to be a more informative tool than other FL118 analogs.
Lead Optimization and SAR Studies on the FL118 Scaffold
As a validated 7-position substituted lead candidate with established in vivo potential [1], FL77-24 serves as a critical benchmark compound for ongoing medicinal chemistry efforts aimed at optimizing the FL118 chemotype. Its well-characterized profile makes it an essential reference for evaluating the potency, target modulation, and overall drug-like properties of novel derivatives within this series.
Validation of FL118 Mechanism of Action
FL77-24 has been shown to exert its antitumor effects via a mechanism of action similar to its parent compound, FL118 [1]. This makes it a suitable tool compound for confirming and extending hypotheses related to the unique, multi-targeted mechanism of the FL118 platform, distinct from classic topoisomerase I inhibition, in various cancer types.
Application
Selection Property
Validation Focus
Apoptosis & cell cycle research
Concentration‑dependent apoptosis and S/G2/M arrest profile
Bax, Bcl‑2, p21 pathway endpoints in colorectal/breast cancer models
XIAP‑mediated resistance studies
Preferential XIAP suppression vs. close FL118 analogs
Caspase activation and XIAP‑dependent survival signaling
FL118 scaffold SAR & optimization
7‑position substituted reference compound
Comparative potency, survivin/Mcl‑1 modulation, and drug‑like property benchmarking
FL118 mechanism‑of‑action confirmation
FL118‑like multi‑targeted activity profile
Top1‑independent apoptosis induction; survivin/Mcl‑1 modulation compared with parent
[1] Wenchao Wang, et al. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity. J Med Chem. 2023 Dec 28;66(24):16888-16916. View Source
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